2-amino-4,6-bis(trifluoromethyl)nicotinamide

Vue d'ensemble

Description

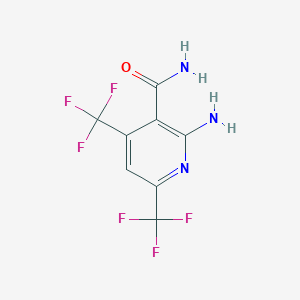

2-amino-4,6-bis(trifluoromethyl)nicotinamide is a compound with the molecular formula C8H5F6N3O. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity .

Méthodes De Préparation

The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms.

Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Analyse Des Réactions Chimiques

2-amino-4,6-bis(trifluoromethyl)nicotinamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like trifluoromethyl copper.

Applications De Recherche Scientifique

2-amino-4,6-bis(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mécanisme D'action

The mechanism of action of 2-amino-4,6-bis(trifluoromethyl)nicotinamide involves its interaction with molecular targets and pathways. The presence of trifluoromethyl groups enhances its reactivity and binding affinity to specific enzymes and receptors, leading to its biological effects .

Comparaison Avec Des Composés Similaires

2-amino-4,6-bis(trifluoromethyl)nicotinamide can be compared with other similar compounds:

2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its fluorine substitution pattern.

2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but with a chlorine atom instead of an amino group.

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine: Contains a hydrazino group, offering different reactivity and applications.

Activité Biologique

2-Amino-4,6-bis(trifluoromethyl)nicotinamide (CAS No. 89990-38-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with two trifluoromethyl groups and an amino group, which contribute to its distinct physicochemical properties. The trifluoromethyl moieties enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Target Interactions

This compound is part of the trifluoromethylpyridine family, which has been shown to interact with various biological targets. The nitrogen in the pyridine ring is believed to be protonated in enzyme active sites, facilitating resonance stabilization of carbanionic intermediates.

Biochemical Pathways

This compound may influence multiple biochemical pathways, particularly those involved in angiogenesis and cancer progression. Studies have indicated its potential role in inhibiting VEGF-receptor tyrosine kinase activity, which is critical in disorders characterized by deregulated angiogenesis such as diabetic retinopathy and certain cancers .

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. For instance:

- Oxidative Stress Response : The compound has been tested in reporter gene bioassays to assess its impact on oxidative stress pathways mediated by Nrf2/Keap1 signaling .

- CYP Enzyme Induction : Fluorescence-based assays have shown that it can modulate cytochrome P450 enzyme activity, indicating potential implications for drug metabolism .

Case Studies

- Cancer Therapy : In a study focusing on the treatment of neoplastic diseases, 2-amino-nicotinamide derivatives were shown to inhibit tumor growth effectively when combined with other therapeutic agents . This suggests that this compound could serve as a synergistic agent in cancer therapies.

- Retinopathy Treatment : The compound's efficacy against ocular neovascularization was highlighted in a study where it was used to treat diabetic retinopathy models, demonstrating a reduction in pathological blood vessel growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses enhanced potency due to the presence of the trifluoromethyl groups. Below is a summary table comparing key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with two -CF3 groups | Inhibits VEGF-receptor activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | One -CF3 group | Moderate anti-cancer activity |

| 2-Chloro-6-(trifluoromethyl)pyridine | One -CF3 group, one Cl atom | Limited therapeutic applications |

Propriétés

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJQLLUWGYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522021 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89990-38-5 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.